PD 168077 マレイン酸塩

概要

説明

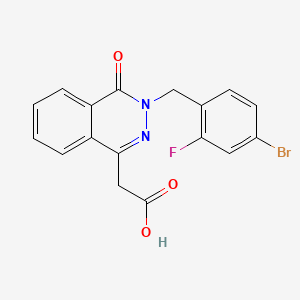

PD-168077: は、強力で選択的なドーパミンD4受容体アゴニストです。 D2サブタイプに対しては400倍以上、D3サブタイプに対しては300倍以上の選択性を示す、D4サブタイプに対する高い親和性と選択性で知られています 。 この化合物は、脳におけるD4受容体の役割、特に学習、記憶、および特定の行動反応との関連において研究するために、神経科学研究で広く使用されています .

科学的研究の応用

PD-168077 has a wide range of scientific research applications, particularly in the fields of neuroscience, pharmacology, and medicinal chemistry .

Neuroscience: PD-168077 is used to study the role of dopamine D4 receptors in the brain.

Pharmacology: The compound is used to investigate the effects of selective D4 receptor activation on various physiological and behavioral responses.

Medicinal Chemistry: PD-168077 serves as a lead compound for the development of new drugs targeting dopamine D4 receptors. .

作用機序

PD-168077は、ドーパミンD4受容体に選択的に結合し、活性化することで作用を発揮します。 この活性化は、カルシウム/カルモジュリン依存性タンパク質キナーゼIIのシナプス後部位への移行を含む、一連の細胞内シグナル伝達事象を引き起こします 。 D4受容体の活性化は、神経伝達物質の放出とシナプス可塑性を調節し、これは学習や記憶のプロセスにとって重要です 。 さらに、PD-168077は、D4受容体に対する作用を通じて、運動やグルーミングなどの特定の行動反応に影響を与えることが示されています .

生化学分析

Biochemical Properties

PD 168077 maleate interacts with the dopamine D4 receptor, a type of G protein-coupled receptor (GPCR) found in the brain . It acts as an agonist, meaning it binds to this receptor and activates it . This interaction triggers a biochemical reaction that leads to increased activity of the enzyme calcium/calmodulin-dependent protein kinase II (CaMK II) at postsynaptic sites in cultured prefrontal cortical neurons .

Cellular Effects

The activation of the D4 receptor by PD 168077 maleate influences various cellular processes. It induces synaptic translocation of CaMK II to postsynaptic sites in cultured prefrontal cortical neurons . This translocation is a critical step in synaptic plasticity, a cellular mechanism for learning and memory .

Molecular Mechanism

PD 168077 maleate exerts its effects at the molecular level by binding to the D4 dopamine receptor . This binding activates the receptor, leading to a series of intracellular events, including the activation of CaMK II . The activated CaMK II then translocates to postsynaptic sites, where it plays a crucial role in synaptic plasticity .

準備方法

合成経路と反応条件: PD-168077は、複数段階の化学プロセスによって合成されます。重要なステップには、ピペラジン環の形成と、それに続くシアノフェニル基とメチルベンザミド基の付加が含まれます。合成は通常、1-(2-シアノフェニル)ピペラジンと3-メチルベンゾイルクロリドを、トリエチルアミンなどの塩基の存在下で反応させることから始まります。 反応は、ジクロロメタンなどの有機溶媒中で低温で行われ、高収率と高純度が保証されます .

工業的生産方法: PD-168077の具体的な工業的生産方法は広く文書化されていませんが、合成プロセスは標準的な有機合成技術を使用してスケールアップできます。 工業的生産における重要な考慮事項には、高選択性と高収率を確保するための反応条件の維持、および再結晶またはクロマトグラフィーなどの精製ステップの実施により、目的の純度レベルを実現することが含まれます .

化学反応の分析

反応の種類: PD-168077は、ピペラジン環やシアノフェニル基などの反応性官能基が存在するため、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加する可能性があります .

一般的な試薬と条件:

置換反応: 一般的な試薬には、ハロアルカンとアシルクロリドが含まれます。反応は通常、トリエチルアミンまたは水酸化ナトリウムなどの塩基の存在下で行われます。

酸化反応: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、メチル基をカルボン酸に酸化することができます。

還元反応: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、シアノフェニル基をアミンに還元することができます

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ハロアルカンとの置換反応は、N-アルキル化誘導体を生成する可能性があり、酸化反応はカルボン酸を生成する可能性があります .

科学研究への応用

類似化合物との比較

PD-168077は、ドーパミンD4受容体に対する高い選択性と効力において独特です。 類似の化合物には、PIP3EA やA-412997 など、他の選択的なD4受容体アゴニストが含まれます 。 これらの化合物もD4受容体に対する高い親和性を示しますが、選択性プロファイルと薬物動態特性が異なる場合があります .

PIP3EA: 神経科学研究で同様の用途を持つ、別の選択的なD4受容体アゴニストです.

A-412997: 精神障害関連の研究で使用される、D4受容体に対する高い親和性を有する化合物です.

PD-168077は、D4受容体媒介反応を調節する、十分に文書化された選択性と有効性により際立っており、基礎研究と応用研究の両方に貴重なツールとなっています .

特性

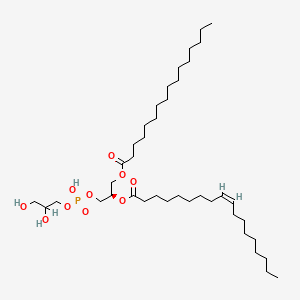

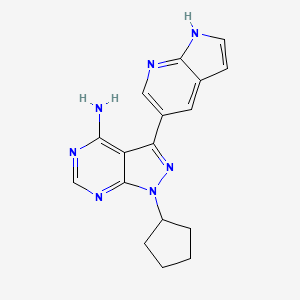

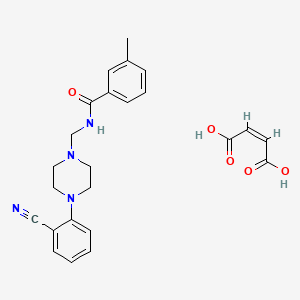

IUPAC Name |

N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21/h2-8,13H,9-12,15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNULYRGWTFLJQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044007 | |

| Record name | N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190383-31-4 | |

| Record name | PD-168077 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190383314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-168077 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A5XS99U8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。